molecular formula C12H18O B11951580 1-tert-Butyl-4-(methoxymethyl)benzene CAS No. 3395-87-7

1-tert-Butyl-4-(methoxymethyl)benzene

Cat. No.: B11951580
CAS No.: 3395-87-7
M. Wt: 178.27 g/mol
InChI Key: PNMIQNQBKODIPP-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(methoxymethyl)benzene is an organic compound with the molecular formula C12H18O It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield tert-butylbenzene, which can then be further modified to introduce the methoxymethyl group .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of tert-butyl-4-(hydroxymethyl)benzene.

    Reduction: Formation of tert-butyl-4-(hydroxymethyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-tert-Butyl-4-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and chemical pathways.

Comparison with Similar Compounds

    tert-Butylbenzene: Similar structure but lacks the methoxymethyl group.

    1-tert-Butyl-4-methylbenzene: Similar structure with a methyl group instead of a methoxymethyl group.

    1-tert-Butyl-4-hydroxymethylbenzene: Similar structure with a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness: 1-tert-Butyl-4-(methoxymethyl)benzene is unique due to the presence of both tert-butyl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

3395-87-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-tert-butyl-4-(methoxymethyl)benzene

InChI

InChI=1S/C12H18O/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8H,9H2,1-4H3

InChI Key

PNMIQNQBKODIPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC

Origin of Product

United States

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